![molecular formula C15H11N3O5S2 B2731651 4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 896336-32-6](/img/structure/B2731651.png)
4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” is a compound that has been synthesized as part of a class of hybrid antimicrobials . These molecules combine thiazole and sulfonamide, groups known for their antibacterial activity . The compound is available for purchase with a molecular formula of C15H11N3O5S2 and a molecular weight of 377.39.
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The FT-IR spectrum showed peaks at 1218 cm-1 (C–O), 1270 cm-1 (C–S), 1593 and 1325 cm-1 (asym. and sym. –N=O str of NO2), 1652 cm-1 (C=N), 1678 cm-1 (amide C=O), and 3185–3192 cm-1 (–NH) .Chemical Reactions Analysis
The compound was evaluated for its anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Physical And Chemical Properties Analysis
The compound has a melting point of 212–213 °C .Applications De Recherche Scientifique
Antiarrhythmic and Cardiac Electrophysiological Activity
Compounds with similar structural features have been investigated for their potential in treating cardiac arrhythmias. For example, substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides have shown potent Class III antiarrhythmic activity, devoid of effects on conduction both in vitro and in vivo. These compounds, particularly those with a 2-aminobenzimidazole group, demonstrated significant prolongation of action potential duration by blocking the delayed rectifier potassium current (Ellingboe et al., 1992).
Synthesis and Antimicrobial Activity
New nitro and sulfonamide derivatives have been synthesized for potential antimicrobial applications. An improved procedure for the synthesis of these compounds involves cyclocondensation reactions and has been proposed for preparing intermediates with specific functional groups (Shlenev et al., 2017).
Anticancer Agents
Derivatives related to the compound have been synthesized and evaluated for their pro-apoptotic activity against cancer cell lines. For instance, certain indapamide derivatives showed high proapoptotic activity among synthesized compounds on melanoma cell lines, indicating potential as anticancer agents (Yılmaz et al., 2015).
Material Science Applications
Research into the synthesis and properties of novel polymers incorporating sulfone, sulfide, and amide units has revealed applications in developing thermally stable materials. These polymers, synthesized from new diamine monomers, exhibit enhanced thermal behavior, stability, and solubility, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).
Antimalarial and Antiviral Research
The synthesis and reactivity of sulfonamide derivatives have been explored for their antimalarial activity and potential as COVID-19 treatments. Compounds with specific structural modifications have shown promising results in vitro, highlighting the significance of sulfonamide ring systems in developing new therapeutics (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
4-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-25(22,23)11-5-2-9(3-6-11)14(19)17-15-16-12-7-4-10(18(20)21)8-13(12)24-15/h2-8H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBYXYFKAAUJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

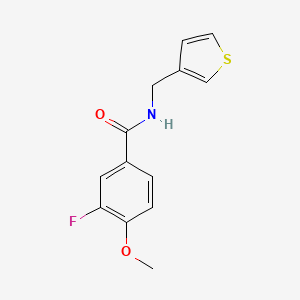
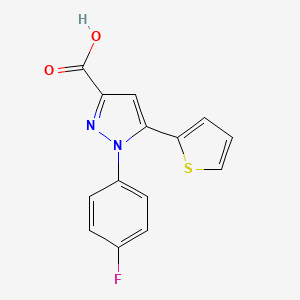
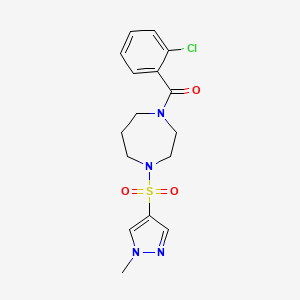
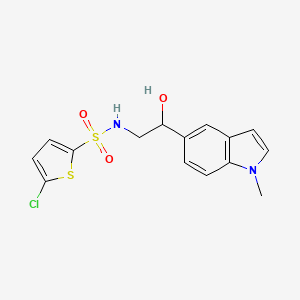
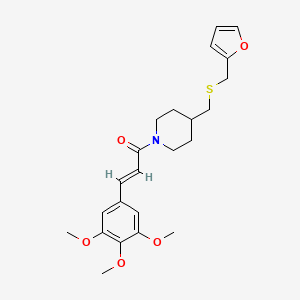
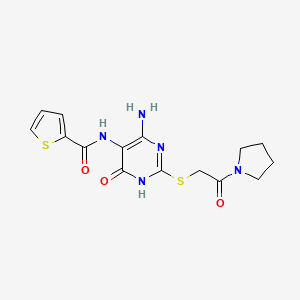
![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
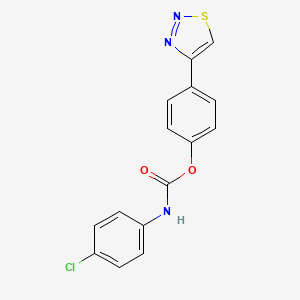
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)
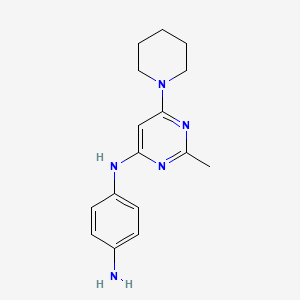
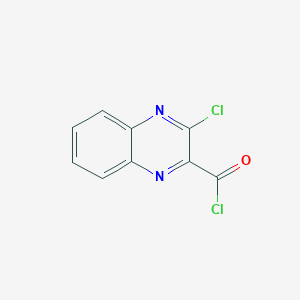
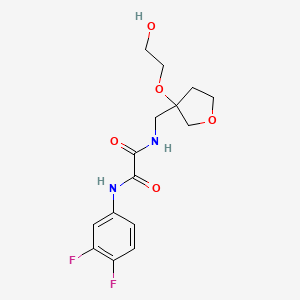
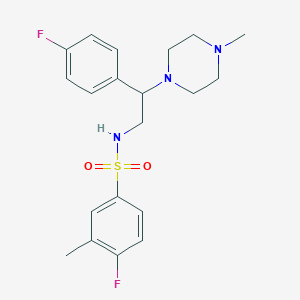
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)